2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
Thiol reactive fluorescent probe for use in cytofluorescence.
Scientific Research Applications
Applications in Material Science
Conducting Polymers : Compounds derived from bis(pyrrol-2-yl) arylenes, which include structures related to 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been utilized in the development of conducting polymers. These polymers are synthesized through electropolymerization and demonstrate stability in their electrically conducting form, suggesting potential applications in electronic materials (Sotzing et al., 1996).
Organic Light-Emitting Diodes (OLEDs) : Research has indicated the synthesis of compounds for potential use in organic light-emitting diodes. These include compounds like 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, which share structural characteristics with the chemical . Their fluorescence properties make them suitable for applications in OLEDs (Sha Hong-bin, 2010).
Applications in Chemistry and Biochemistry
Synthesis of Novel Compounds : Various novel pyrrole analogs, which share structural similarities with this compound, have been synthesized. These compounds have been evaluated for their antimicrobial and antimycobacterial activities, suggesting potential applications in the development of new pharmaceuticals (Joshi et al., 2017).
Fluorescent Probes for Carbon Dioxide Detection : Compounds based on the 1,2,5-triphenylpyrrole core, structurally related to the chemical , have been developed as novel fluorescent probes. These probes exhibit aggregation-enhanced emission (AEE) features and are used for the detection of low levels of carbon dioxide, indicating their potential application in environmental monitoring and biomedical research (Wang et al., 2015).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid' involves the synthesis of two intermediate compounds, followed by a coupling reaction between them.", "Starting Materials": [ "9H-xanthene-9-carboxylic acid", "N,N-dimethylformamide", "Thionyl chloride", "Dimethylamine", "Sodium hydroxide", "Acetic acid", "2,5-dioxo-2,5-dihydrofuran-3-carboxylic acid", "Ethyl chloroformate" ], "Reaction": [ "9H-xanthene-9-carboxylic acid is first converted to its acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with dimethylamine in the presence of N,N-dimethylformamide to form the first intermediate compound, 3,6-bis(dimethylamino)-9H-xanthene-9-carboxylic acid.", "This intermediate compound is then converted to its methyl ester using sodium hydroxide and methanol.", "The second intermediate compound, 2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester, is synthesized from 2,5-dioxo-2,5-dihydrofuran-3-carboxylic acid by reacting it with ethyl chloroformate and then with methylamine.", "Finally, the two intermediate compounds are coupled together using acetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the target compound, 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid." ] } | |
CAS No. |
174568-67-3 |
Molecular Formula |
C28H25N3O5 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C28H25N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)19-8-7-18(13-22(19)28(34)35)31-25(32)11-12-26(31)33/h5-9,11-15H,10H2,1-4H3,(H,34,35) |
InChI Key |
KGFLZYXDJDOIEE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CCC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C1)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O |
Canonical SMILES |
CN(C)C1=CCC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C1)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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